molecular formula C24H30O3 B11165156 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11165156
M. Wt: 366.5 g/mol
InChI Key: HPEZDUCDYAGSAM-SAPNQHFASA-N
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Description

3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of both terpenes and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the attachment of the terpenoid side chain. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its combination of a terpenoid side chain and a chromene core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H30O3/c1-16(2)8-7-9-17(3)14-15-26-22-13-12-20-19-10-5-6-11-21(19)24(25)27-23(20)18(22)4/h8,12-14H,5-7,9-11,15H2,1-4H3/b17-14+

InChI Key

HPEZDUCDYAGSAM-SAPNQHFASA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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